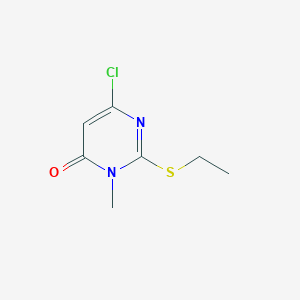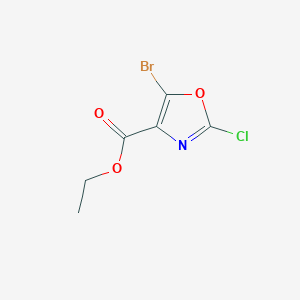
(R)-3-Cyclohexylpyrrolidine
Descripción general
Descripción
(R)-3-Cyclohexylpyrrolidine, also known as R-CP, is a chiral molecule that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of pyrrolidine and has a cyclohexyl ring attached to it. The unique molecular structure of R-CP makes it an interesting target for drug design and development.
Mecanismo De Acción
The exact mechanism of action of (R)-3-Cyclohexylpyrrolidine is not fully understood. However, it is believed to act as a modulator of certain receptors, leading to changes in neurotransmitter release and other physiological processes.
Biochemical and Physiological Effects:
(R)-3-Cyclohexylpyrrolidine has been shown to have various biochemical and physiological effects. It has been shown to have analgesic properties and may be useful in the treatment of pain. It has also been shown to have antipsychotic properties and may be useful in the treatment of certain psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (R)-3-Cyclohexylpyrrolidine in lab experiments is its unique molecular structure, which makes it an interesting target for drug design and development. However, one limitation is the difficulty in synthesizing and purifying the compound, which can make it challenging to work with in the lab.
Direcciones Futuras
There are several future directions for research on (R)-3-Cyclohexylpyrrolidine. One area of interest is the development of novel drugs based on the molecular structure of (R)-3-Cyclohexylpyrrolidine. Another area of interest is the study of the compound's effects on other receptors and physiological processes. Additionally, further research is needed to fully understand the mechanism of action of (R)-3-Cyclohexylpyrrolidine and its potential applications in medicine.
Aplicaciones Científicas De Investigación
(R)-3-Cyclohexylpyrrolidine has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have significant activity as a ligand for certain receptors, including the dopamine D3 receptor and the sigma-1 receptor. These receptors are involved in various physiological processes, including neurotransmission and pain perception.
Propiedades
IUPAC Name |
(3R)-3-cyclohexylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h9-11H,1-8H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQCUMVGSKEOMN-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H]2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Cyclohexylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[5-(Hydroxymethyl)-2-(4-methoxyphenyl)-1,3-dioxan-5-yl]methanol](/img/structure/B3186377.png)
![(2S)-2-amino-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B3186383.png)


![2-Boc-8-(Pent-4-enyl)-2,8-diazaspiro[4.5]decane](/img/structure/B3186401.png)
![Methyl 3-[4-(methanesulfonyl)phenoxy]-5-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B3186408.png)


![3-Azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B3186444.png)

